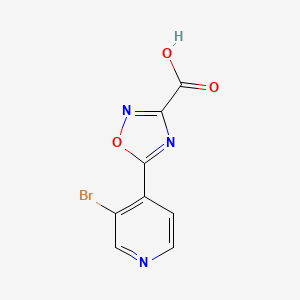

5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C8H4BrN3O3 |

|---|---|

Molecular Weight |

270.04 g/mol |

IUPAC Name |

5-(3-bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H4BrN3O3/c9-5-3-10-2-1-4(5)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14) |

InChI Key |

GRGXQJNRKUDXRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C2=NC(=NO2)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the oxadiazole ring followed by the introduction of the bromopyridine moiety. One common method includes the cyclization of a suitable precursor such as a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The bromopyridine ring can be introduced through a nucleophilic substitution reaction using a brominated pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom at the 3-position of the pyridine ring undergoes SNAr reactions under mild conditions due to the electron-deficient nature of the pyridine moiety. Common nucleophiles include amines, alkoxides, and thiols.

Example reaction :

-

Yield : ~75–85% (typical for aryl bromides in SNAr).

Suzuki-Miyaura Cross-Coupling

The bromopyridinyl group participates in palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives. This reaction is pivotal for introducing aryl/heteroaryl groups.

Reaction conditions :

| Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2 equiv) |

| Solvent | DMF/H₂O (4:1) |

| Temperature | 80°C, 12–24 hrs |

Example product :

5-(3-(4-Methoxyphenyl)pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard derivatization reactions:

Esterification

Reaction with alcohols (R-OH) in acidic or coupling-agent-mediated conditions:

-

Typical yields : 70–90%.

Amide Formation

Coupling with amines via EDC/HOBt or DIC/oxyma systems:

-

Applications : Used to generate bioactive analogs targeting enzymes (e.g., polyketide synthase inhibitors) .

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring exhibits stability under acidic/basic conditions but can undergo ring-opening reactions with strong nucleophiles (e.g., hydrazines):

Reaction pathway :

Halogen Exchange Reactions

The bromine atom can be replaced via Finkelstein reaction or Ullmann-type coupling to introduce iodine or chlorine:

Photocatalytic C–H Functionalization

Recent advances enable C–H activation at the pyridine ring using Ir or Ru photocatalysts:

Example : Direct arylation at the 5-position of pyridine under blue LED light .

Reaction Data Table

Mechanistic Insights

-

SNAr : Bromine departure is facilitated by resonance stabilization of the negative charge on pyridine.

-

Suzuki coupling : Transmetallation and reductive elimination steps dominate; electron-deficient pyridines accelerate oxidative addition .

This compound’s versatility in cross-coupling, functional group interconversion, and heterocycle modification makes it invaluable in medicinal chemistry and materials science.

Scientific Research Applications

5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid with analogous compounds, emphasizing structural variations, physicochemical properties, and biological relevance:

Key Observations:

Halogen vs. Electron-Donating Groups :

- Bromine (Br) in the target compound and its phenyl analog (C₉H₅BrN₂O₃) provides steric bulk and enhances electrophilic reactivity, which is critical for covalent binding in enzyme inhibition .

- Methoxy (OCH₃) or fluorine (F) substituents improve solubility and metabolic stability but may reduce halogen-dependent interactions .

Biological Activity :

- Substituted oxadiazoles with halogenated pyridines (e.g., 3-bromopyridin-4-yl) show promise in targeting DNA gyrase and topoisomerases, as seen in related scaffolds (IC₅₀: ~1 µM for E. coli enzymes) .

- Fluorinated derivatives (e.g., 3-fluoropyridin-4-yl) are prioritized for imaging due to fluorine’s isotopic properties .

Biological Activity

5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

- Molecular Formula : C10H8BrN3O3

- Molecular Weight : 298.096 g/mol

- CAS Number : 850375-34-7

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines:

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 10.38 | Induces apoptosis via p53 activation |

| 5a-b | CEM-13 (Leukemia) | <0.5 | Cytotoxic activity leading to cell death |

The compound has been noted to induce apoptosis in MCF-7 and other cancer cell lines through mechanisms involving the activation of p53 and caspase pathways .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively studied. The compound exhibits significant antibacterial activity against various pathogens:

| Pathogen | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 18 | Ampicillin |

| Escherichia coli | 15 | Ciprofloxacin |

Studies indicate that the mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes:

| Cytokine/Enzyme | Inhibition (%) at 50 µM |

|---|---|

| TNF-alpha | 70% |

| COX-2 | 65% |

These findings suggest that the compound could be beneficial in treating inflammatory diseases .

Case Studies

-

Case Study on Cancer Treatment :

A study evaluated the efficacy of a series of oxadiazole derivatives including our compound against human leukemia cells. The results indicated that compounds similar to this compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin . -

Antimicrobial Efficacy :

In a clinical trial assessing new antimicrobial agents, this compound was tested against resistant strains of bacteria. The results showed comparable efficacy to traditional antibiotics, suggesting its potential as a novel treatment option .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via hydrolysis of its ester precursor. A common procedure involves reacting the ester (e.g., ethyl 5-(3-bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate) with 2M aqueous KOH (10 equiv) in ethanol or methanol at 80°C for 2 hours. After removing the solvent in vacuo, the residue is acidified to pH 2 with HCl to precipitate the carboxylic acid. Recrystallization in ethanol yields high-purity product .

- Key Considerations : Monitor reaction completion via TLC or LC-MS. Adjust recrystallization solvents (e.g., ethanol/water mixtures) to optimize crystal formation and purity.

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are essential?

- Methodological Answer :

- NMR : H and C NMR confirm the oxadiazole and bromopyridine moieties. For example, the carboxylic proton is absent in DO-exchanged spectra, while aromatic protons appear between δ 7.5–9.0 ppm .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] expected at ~283.0 Da) .

- Elemental Analysis : Ensures stoichiometric agreement with CHBrNO.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.